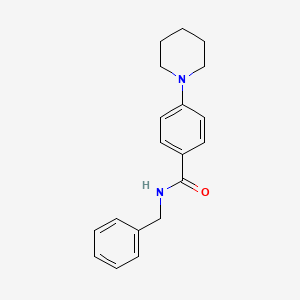![molecular formula C18H20N2O6 B4575407 2-(3,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B4575407.png)
2-(3,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine
説明
2-(3,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine, also known as NBOMe or N-bomb, is a synthetic psychoactive substance that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug.
作用機序
2-(3,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is primarily located in the prefrontal cortex and is responsible for the modulation of mood, perception, and cognition. The activation of the 5-HT2A receptor by this compound leads to the activation of intracellular signaling pathways that result in the modulation of neurotransmitter release and the stimulation of neural plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic drugs such as LSD and psilocybin. The drug induces alterations in sensory perception, thought processes, and emotional states. The effects of this compound can last for several hours and can be accompanied by a range of physical symptoms such as increased heart rate, elevated blood pressure, and dilated pupils.
実験室実験の利点と制限
The advantages of using 2-(3,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the mechanism of action of hallucinogenic drugs. However, the limitations of using this compound in lab experiments include its potential for toxicity and the lack of data on its long-term effects.
将来の方向性
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine. One area of research is the development of new drugs that are more selective and less toxic than this compound. Another area of research is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the use of this compound in the treatment of psychiatric disorders such as depression and anxiety is an area of potential future research.
Conclusion
In conclusion, this compound is a synthetic psychoactive substance that has been used in scientific research to study the mechanism of action of hallucinogenic drugs. The drug acts as a partial agonist of the 5-HT2A receptor and induces alterations in sensory perception, thought processes, and emotional states. The use of this compound in lab experiments has both advantages and limitations, and there are several future directions for the study of the drug.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine has been used in scientific research to study the mechanism of action of hallucinogenic drugs. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of drugs such as LSD and psilocybin. This compound has also been used to study the structure-activity relationship of phenethylamine derivatives and to develop new drugs with improved pharmacological properties.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-23-15-4-3-12(7-16(15)24-2)5-6-19-10-13-8-17-18(26-11-25-17)9-14(13)20(21)22/h3-4,7-9,19H,5-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMUDOIUXRGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC3=C(C=C2[N+](=O)[O-])OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-chloro-4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4575326.png)

![methyl 4-(4-chlorophenyl)-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4575341.png)
![N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4575347.png)
![N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4575363.png)
![N~1~-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4575380.png)

![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4575399.png)

![methyl 4-({[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate](/img/structure/B4575412.png)
![N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4575420.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4575426.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-2H-chromen-2-one](/img/structure/B4575434.png)
![methyl 3-({3-[2-(2-hydroxy-1-naphthoyl)carbonohydrazonoyl]-1H-indol-1-yl}methyl)benzoate](/img/structure/B4575439.png)
